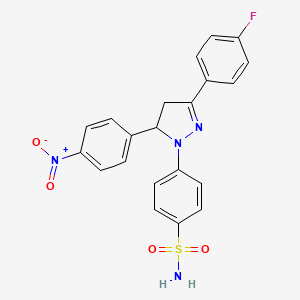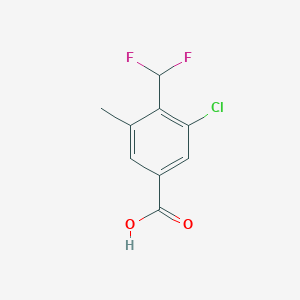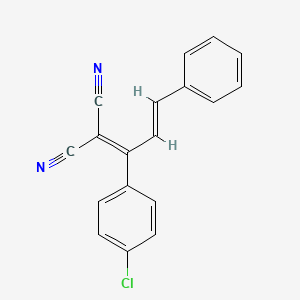
(E)-2-(1-(4-chlorophenyl)-3-phenylallylidene)malononitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-(1-(4-chlorophenyl)-3-phenylallylidene)malononitrile, also known as CCDM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
(E)-2-(1-(4-chlorophenyl)-3-phenylallylidene)malononitrile has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, (E)-2-(1-(4-chlorophenyl)-3-phenylallylidene)malononitrile has been shown to exhibit anticancer, antimicrobial, and antifungal activities. In material science, (E)-2-(1-(4-chlorophenyl)-3-phenylallylidene)malononitrile has been used as a building block for the synthesis of functional materials, such as liquid crystals and metal-organic frameworks. In organic electronics, (E)-2-(1-(4-chlorophenyl)-3-phenylallylidene)malononitrile has been utilized as a hole-transporting material in organic light-emitting diodes.
作用機序
The mechanism of action of (E)-2-(1-(4-chlorophenyl)-3-phenylallylidene)malononitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In cancer cells, (E)-2-(1-(4-chlorophenyl)-3-phenylallylidene)malononitrile has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In bacteria and fungi, (E)-2-(1-(4-chlorophenyl)-3-phenylallylidene)malononitrile has been shown to inhibit the activity of various enzymes involved in cell wall synthesis and metabolism.
Biochemical and Physiological Effects:
(E)-2-(1-(4-chlorophenyl)-3-phenylallylidene)malononitrile has been shown to exhibit various biochemical and physiological effects, depending on the target organism and cell type. In cancer cells, (E)-2-(1-(4-chlorophenyl)-3-phenylallylidene)malononitrile has been shown to induce apoptosis, or programmed cell death, through the activation of various signaling pathways. In bacteria and fungi, (E)-2-(1-(4-chlorophenyl)-3-phenylallylidene)malononitrile has been shown to disrupt cell wall synthesis and metabolism, leading to cell death.
実験室実験の利点と制限
(E)-2-(1-(4-chlorophenyl)-3-phenylallylidene)malononitrile has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. However, (E)-2-(1-(4-chlorophenyl)-3-phenylallylidene)malononitrile also has some limitations, including its limited solubility in water and its potential toxicity to cells and organisms.
将来の方向性
There are several future directions for the research and development of (E)-2-(1-(4-chlorophenyl)-3-phenylallylidene)malononitrile. One direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the exploration of its potential applications in other fields, such as catalysis and energy storage. Additionally, further studies are needed to elucidate its mechanism of action and to evaluate its safety and efficacy in vivo.
合成法
(E)-2-(1-(4-chlorophenyl)-3-phenylallylidene)malononitrile can be synthesized through a multi-step reaction process involving the condensation of 4-chlorobenzaldehyde and acetophenone with malononitrile. The reaction is carried out under basic conditions, and the resulting product is purified through recrystallization.
特性
IUPAC Name |
2-[(E)-1-(4-chlorophenyl)-3-phenylprop-2-enylidene]propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2/c19-17-9-7-15(8-10-17)18(16(12-20)13-21)11-6-14-4-2-1-3-5-14/h1-11H/b11-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COTGTGMFRJSGBS-IZZDOVSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=C(C#N)C#N)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=C(C#N)C#N)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(1-(4-chlorophenyl)-3-phenylallylidene)malononitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

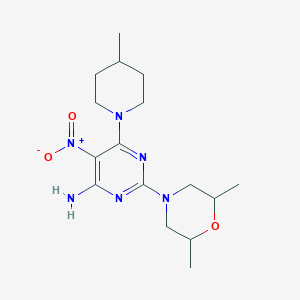

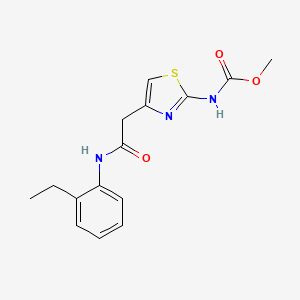
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-chlorophenoxy)ethanone](/img/structure/B2413850.png)
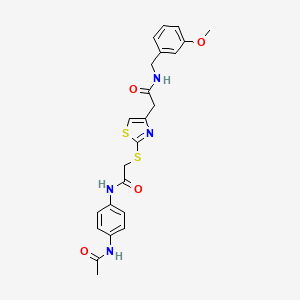

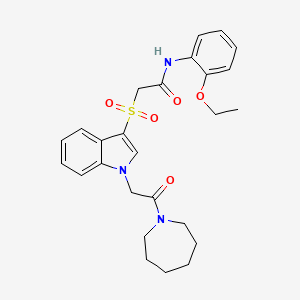
![2-((4-fluorophenyl)thio)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2413859.png)
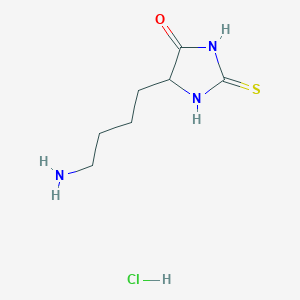

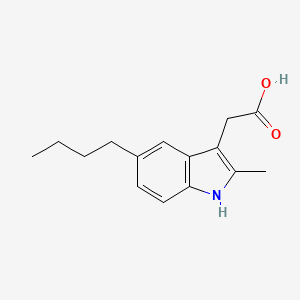
![2-(3-Hydroxy-4-methoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2413867.png)
